N-isobutylpyrimidin-4-amine
Overview
Description
N-isobutylpyrimidin-4-amine is a chemical compound that is available from various manufacturers . Detailed information about its chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, toxicity information, and customs codes can be found on various chemical databases .
Synthesis Analysis
Pyrimidines, the class of compounds to which N-isobutylpyrimidin-4-amine belongs, have been the subject of extensive research. A review article discusses the synthesis of pyrimidines and their anti-inflammatory activities . The synthesis of pyrimidines involves various methods, and the article provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .Scientific Research Applications
Synthesis and Chemical Applications
Facile Synthesis : N-isobutylpyrimidin-4-amine derivatives, such as 2-(2-arylpyrrolidin-1-yl)pyrimidines, can be synthesized through acid-catalyzed reactions involving phenols, offering a simple one-step procedure with moderate to good yields. This method is particularly useful in the production of these derivatives for various applications (Gazizov et al., 2015).
Key Intermediate in Drug Development : It serves as a key intermediate in the preparation of pharmaceuticals, such as premafloxacin, indicating its crucial role in the synthesis of antibiotics for treating pathogens of veterinary importance (Fleck et al., 2003).
Molecular Recognition and Complexation : N-isobutylpyrimidin-4-amine derivatives demonstrate the ability to complex with biomolecules like guanosine monophosphate. This property is significant for applications in molecular recognition and designing efficient receptors (Furuta et al., 1991).
Biotechnological and Pharmacological Applications
Enzyme Modification for Biocatalysis : Amination of enzymes, a process which includes the use of compounds like N-isobutylpyrimidin-4-amine, enhances biocatalyst performance. This modification alters enzyme properties such as isoelectric point and chemical reactivity, which are essential in industrial biocatalysis (Rodrigues et al., 2014).
Antimicrobial and Antifungal Activities : Some derivatives of N-isobutylpyrimidin-4-amine have shown promising antibacterial and antifungal properties, demonstrating potential as effective agents in combating microbial and fungal infections (Hassaneen et al., 2019; Jafar et al., 2017)(Jafar et al., 2017).
Potential in Alzheimer's Disease Research : N-arylpyrimidin-2-amine derivatives, structurally related to N-isobutylpyrimidin-4-amine, have been studied for their dual inhibitory activity against cholinesterase and amyloid-β aggregation, indicating potential therapeutic applications in Alzheimer's disease (Mohamed et al., 2011).
Industrial and Material Science Applications
- Corrosion Inhibition : Pyrimidine derivatives, similar in structure to N-isobutylpyrimidin-4-amine, have been used as corrosion inhibitors, particularly for mild steel in acidic environments. This application is crucial in industrial maintenance and protection of metal structures (Yadav et al., 2015; Ashassi-Sorkhabi et al., 2005)(Ashassi-Sorkhabi et al., 2005).
properties
IUPAC Name |
N-(2-methylpropyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-7(2)5-10-8-3-4-9-6-11-8/h3-4,6-7H,5H2,1-2H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOHFWWNBRKGIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-isobutylpyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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